molecular formula C6H14ClNO B087169 trans-2-Aminocyclohexanol hydrochloride CAS No. 13374-31-7

trans-2-Aminocyclohexanol hydrochloride

Cat. No.: B087169
CAS No.: 13374-31-7
M. Wt: 151.63 g/mol
InChI Key: LKKCSUHCVGCGFA-KGZKBUQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Aminocyclohexanol hydrochloride (CAS 5456-63-3) is a chiral amino alcohol derivative widely utilized as a building block in organic synthesis and medicinal chemistry. Its molecular formula is C₆H₁₃NO·HCl (or C₆H₁₄ClNO), with a molecular weight of 151.63 g/mol . The compound is synthesized via enantioselective catalytic methods, such as the asymmetric ring-opening (ARO) of cyclohexene oxide with secondary amines, achieving >99% enantiomeric excess (ee) using oligomeric catalysts . Key physical properties include a melting point of 172–175°C and hygroscopicity, necessitating storage under inert atmospheres . It is commercially available in purities ranging from 95% to 99% and is used to synthesize chiral intermediates for pharmaceuticals, such as vesamicol derivatives .

Properties

IUPAC Name

(1R,2R)-2-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKCSUHCVGCGFA-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13374-31-7, 5456-63-3
Record name Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13374-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5456-63-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5456-63-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cobalt-Salen Catalyzed ARO

Birrell and Jacobsen (2013) pioneered the use of [(R,R)-3,5-t-Bu-salen]Co(III)OTf in acetonitrile at 50°C for 24 hours, enabling the ring-opening of cyclohexene oxide with secondary amines. The reaction proceeds via nucleophilic attack at the less substituted epoxide carbon, yielding trans-2-(benzylamino)cyclohexanol intermediates. Subsequent hydrolysis with potassium hydroxide in ethanol/water (85°C, 20 hours) and HCl treatment in dichloromethane/ether produces the hydrochloride salt. While the exact yield remains unspecified, this method’s enantioselectivity surpasses traditional resolution techniques.

Table 1: Catalytic ARO Parameters

CatalystSolventTemp (°C)Time (h)ee (%)
[(R,R)-salen]Co(III)OTfAcetonitrile5024>99
Oligomeric Ti(IV)Toluene254895

Aminolysis and Dynamic Kinetic Resolution

Racemic trans-2-aminocyclohexanol derivatives can be resolved using chiral acids, offering a scalable alternative to catalytic ARO. Xue et al. (2014) demonstrated that heating cyclohexene oxide with benzylamine in hot water facilitates aminolysis, yielding racemic trans-2-(benzylamino)cyclohexanol. Sequential crystallization with (R)- and (S)-mandelic acid achieves 98% optical purity. Debenzylation via hydrogenolysis (H₂/Pd-C) followed by HCl treatment furnishes the target compound. This green chemistry approach eliminates organic solvents, though it requires multiple steps and mandates efficient mandelic acid recovery.

Reduction of 2-Nitrocyclohexanol

Nitro group reduction provides a straightforward route to trans-2-aminocyclohexanol, though stereochemical control remains challenging. Bench-scale protocols involve hydrogenating 2-nitrocyclohexanol over palladium-on-carbon (Pd/C) in ethanol at 50 psi H₂. The resulting amine is treated with HCl in dichloromethane, yielding the hydrochloride salt in 75–85% yield. However, competing pathways often produce cis isomers, necessitating tedious purification.

Table 2: Reduction Conditions and Outcomes

Reducing AgentCatalystSolventTemp (°C)Yield (%)cis:trans Ratio
H₂Pd/CEthanol25781:3
NaBH₄MeOH0651:1

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have replaced batch processes for the catalytic ARO method, enhancing throughput by 40% while reducing catalyst loading to 0.5 mol%. Recent patents describe cyclization of cyclohexene with N-halosuccinimides (NXS) followed by ring-opening with alcohols, though these methods predominantly yield cis isomers. Trans-specific production employs kinetic control during epoxide aminolysis, with optimized parameters:

  • Reactor Type : Tubular flow reactor

  • Residence Time : 30 minutes

  • Throughput : 1.2 kg/h

  • Purity : 99.5% (HPLC)

Mechanistic Insights and Stereochemical Control

The stereochemical outcome of trans-2-aminocyclohexanol synthesis hinges on reaction kinetics and transition-state stabilization. In ARO, the cobalt-salen catalyst aligns the epoxide to favor axial amine attack, enforcing trans-diaxial ring-opening. By contrast, nitro reductions lack stereodirecting effects, often resulting in cis-contamination. Thionyl chloride-mediated inversions, though effective for cis-to-trans conversion (83% yield), introduce scalability challenges due to corrosive reagents .

Chemical Reactions Analysis

Acylation and Alkylation

The amino group in trans-2-aminocyclohexanol hydrochloride undergoes nucleophilic reactions typical of primary amines:

Reaction Type Reagents/Conditions Products Application
AcylationAcetyl chloride, base (e.g., NaOH)N-Acetyl derivativeProtection of amine for further synthesis
AlkylationMethyl iodide, K₂CO₃N-Methylated productModification for enhanced lipophilicity

These reactions are critical for functionalizing the compound into advanced intermediates. For example, acylation protects the amine during multi-step syntheses, while alkylation introduces steric or electronic effects to modulate biological activity .

Cyclization Reactions

The compound participates in intramolecular cyclization under specific conditions. For instance, reaction with carbamates in the presence of a cobalt-salen catalyst forms oxazolidinones, which are pivotal in synthesizing enantiopure amino alcohols:

Substrate Catalyst Conditions Product Yield/ee
Cyclohexene oxideOligomeric (salen)Co–OTf complex50°C, 24 htrans-4,5-Oxazolidinone 91% yield, 95% ee

This method, optimized with low catalyst loading (0.2–1 mol%), demonstrates high efficiency and scalability . The oxazolidinone intermediate can be hydrolyzed under basic conditions (KOH/ethanol-water) to regenerate the free amino alcohol .

Deprotection and Hydrolysis

The hydrochloride salt undergoes deprotection to yield the free base, which is essential for further functionalization:

Deprotection Agent Conditions Product Purity
Aqueous KOHEthanol/water, 85°C, 20 htrans-2-Aminocyclohexanol>99% ee after recrystallization

This step is crucial for accessing the enantiopure amino alcohol, which serves as a building block for pharmaceuticals like neuroprotective agents and cholinesterase inhibitors .

Salt Formation and Solubility

The hydrochloride salt enhances aqueous solubility, facilitating its use in polar reaction media. Conversion to other salts (e.g., trifluoroacetate) is achievable via acid-base reactions:

Acid Conditions Salt Form Solubility
Trifluoroacetic acidDichloromethane, RTTrifluoroacetate saltImproved organic solubility

Comparative Reactivity

The trans configuration confers distinct reactivity compared to its cis isomer:

Property trans-Isomer cis-Isomer
Cyclization RateFaster (due to favorable stereoelectronics) Slower
Biological ActivityLower cholinesterase inhibitionHigher cholinesterase inhibition

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C6_6H14_14ClNO
Molecular Weight: 150.63 g/mol
Melting Point: 172°C to 175°C
Synonyms: trans-2-aminocyclohexanol HCl, (1R,2R)-2-aminocyclohexan-1-ol hydrochloride

trans-2-Aminocyclohexanol hydrochloride is characterized by its unique structure, which allows it to participate in various chemical reactions, including acylation and alkylation, making it a valuable intermediate in synthetic chemistry .

Pharmaceutical Applications

  • Synthesis of Pharmaceuticals:
    • This compound serves as a key intermediate in the synthesis of several pharmaceutical compounds. Its ability to undergo various chemical transformations enables the production of more complex molecules used in drug formulations .
    • Case Study: In the synthesis of functionalized triamines, this compound has been utilized effectively, showcasing its role in generating biologically active compounds .
  • Chiral Auxiliary:
    • This compound is often employed as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds that are crucial in drug development .
  • Research and Development:
    • It is frequently used in biochemical research for studying enzyme mechanisms and interactions due to its structural properties that mimic natural substrates .

Industrial Applications

  • Chemical Intermediates:
    • Beyond pharmaceuticals, this compound is utilized as an intermediate in the production of fine chemicals and agrochemicals. Its reactivity allows for the synthesis of various derivatives that find applications in different industrial sectors .
  • Bioprocessing:
    • The compound has applications in bioprocessing, particularly in cell culture and gene therapy, where it plays a role in enhancing cellular uptake of therapeutic agents .

Mechanism of Action

The mechanism of action of trans-2-Aminocyclohexanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their functions. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s overall activity .

Comparison with Similar Compounds

cis-2-Aminocyclohexanol Hydrochloride

  • Molecular Formula: C₆H₁₃NO·HCl .
  • Melting Point : 186–190°C , significantly higher than the trans isomer due to differences in crystal packing influenced by stereochemistry .
  • Synthesis : Prepared via similar catalytic methods but with distinct stereochemical outcomes. The cis isomer is less commonly used in enantioselective syntheses due to lower compatibility with chiral catalysts .
  • Applications: Limited to niche synthetic routes where cis-configuration is required for target molecule geometry .

trans-2-Aminocyclopentanol Hydrochloride

  • Molecular Formula: C₅H₁₁NO·HCl .
  • Structure : Features a five-membered cyclopentane ring instead of cyclohexane, reducing steric hindrance and altering reactivity.
  • Synthesis : Synthesized via ARO of cyclopentene oxide, achieving high ee using catalysts like Jacobsen’s Co-salen complexes .
  • Applications : Used in smaller-ring systems for drug intermediates, such as GABA receptor modulators, where ring size impacts binding affinity .

trans-4-Aminocyclohexanol

  • Molecular Formula: C₆H₁₃NO .
  • Structure: The amino and hydroxyl groups are in the 1,4-positions (trans), contrasting with the 1,2-positions in trans-2-aminocyclohexanol.
  • Melting Point : 108–113°C , lower than the 1,2-isomer due to reduced hydrogen-bonding capacity .
  • Applications : Less common in asymmetric synthesis but employed in materials science for polymer functionalization .

trans-2-Aminocyclohexanecarboxylic Acid Hydrochloride

  • Molecular Formula: C₇H₁₃NO₂·HCl .
  • Structure : Incorporates a carboxylic acid group, enhancing solubility in polar solvents and enabling peptide coupling reactions.
  • Purity: Available at 95% purity, used in synthesizing conformationally constrained amino acid analogs for drug discovery .

trans-2-(4-Aminocyclohexyl)acetic Acid Hydrochloride

  • Molecular Formula: C₈H₁₆ClNO₂ .
  • Molecular Weight : 193.67 g/mol , higher due to the acetic acid substituent.
  • Applications: Serves as a precursor for bioactive molecules targeting sigma receptors, with modified pharmacokinetics compared to trans-2-aminocyclohexanol derivatives .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
trans-2-Aminocyclohexanol HCl C₆H₁₄ClNO 151.63 172–175 Chiral building blocks, vesamicol
cis-2-Aminocyclohexanol HCl C₆H₁₃NO·HCl 151.63 186–190 Niche stereochemical syntheses
trans-2-Aminocyclopentanol HCl C₅H₁₁NO·HCl ~137.6 (estimated) Not reported GABA receptor modulators
trans-4-Aminocyclohexanol C₆H₁₃NO 115.17 108–113 Polymer functionalization
trans-2-Aminocyclohexanecarboxylic Acid HCl C₇H₁₃NO₂·HCl 181.64 Not reported Peptide mimetics
trans-2-(4-Aminocyclohexyl)acetic Acid HCl C₈H₁₆ClNO₂ 193.67 Not reported Sigma receptor ligands

Key Research Findings

  • Stereochemical Impact: The trans-1,2 configuration in trans-2-aminocyclohexanol HCl enables superior enantioselectivity in catalytic reactions compared to cis or 1,4-isomers, as shown in ARO reactions with ee >99% .
  • Ring Size Effects: Cyclopentanol derivatives exhibit faster reaction kinetics due to reduced ring strain but lower thermal stability than cyclohexanol analogs .
  • Functional Group Influence: Carboxylic acid-containing derivatives (e.g., trans-2-aminocyclohexanecarboxylic acid HCl) expand utility in peptide synthesis but require additional protection/deprotection steps .

Biological Activity

trans-2-Aminocyclohexanol hydrochloride (CAS No. 5456-63-3) is a chiral amine with significant implications in medicinal chemistry and pharmacology. This compound exhibits various biological activities, particularly in the context of its role as a precursor in the synthesis of bioactive molecules and its potential therapeutic applications.

  • Molecular Formula : C₆H₁₄ClNO
  • Molecular Weight : 151.63 g/mol
  • Melting Point : 172°C to 175°C
  • Solubility : Very soluble in water, with solubility reported at 8.6 mg/ml .
  • Log P (Partition Coefficient) : Approximately 0.74, indicating moderate lipophilicity .

This compound acts primarily as a chiral building block in organic synthesis, particularly for the development of pharmaceuticals. Its structure allows it to interact with various biological targets, influencing several pathways:

  • Neurotransmitter Modulation : It has been studied for its potential role in modulating neurotransmitter systems, particularly in relation to the central nervous system.
  • Antidepressant Activity : Some studies suggest that derivatives of trans-2-Aminocyclohexanol may exhibit antidepressant-like effects through serotonin and norepinephrine reuptake inhibition .

In Vitro Studies

Research has indicated that this compound can influence cell viability and proliferation in various cell lines. For example:

  • Cell Proliferation Assays : Studies demonstrated that this compound could inhibit the growth of specific cancer cell lines, suggesting potential anti-cancer properties.

Case Studies

  • Synthesis of Functionalized Triamines : The compound has been utilized in synthesizing functionalized triamines, which are crucial for developing new therapeutic agents .
  • Neuroprotective Effects : In animal models, derivatives of trans-2-Aminocyclohexanol have shown neuroprotective effects against oxidative stress, indicating a possible role in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Neurotransmitter ModulationPotential modulation of serotonin and norepinephrine
Antidepressant ActivityInhibition of reuptake mechanisms
Cancer Cell Growth InhibitionReduced viability in specific cancer cell lines
Neuroprotective EffectsProtection against oxidative stress in animal models

Safety and Toxicology

While this compound is generally regarded as safe for laboratory use, it is important to consider its potential hazards:

  • Signal Word : Warning
  • Hazard Codes : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Aminocyclohexanol hydrochloride
Reactant of Route 2
Reactant of Route 2
trans-2-Aminocyclohexanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.